4-Hydroxyochratoxin A

Beschreibung

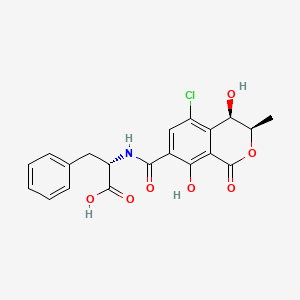

Structure

3D Structure

Eigenschaften

CAS-Nummer |

35299-87-7 |

|---|---|

Molekularformel |

C20H18ClNO7 |

Molekulargewicht |

419.8 g/mol |

IUPAC-Name |

(2S)-2-[[(3R,4R)-5-chloro-4,8-dihydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C20H18ClNO7/c1-9-16(23)14-12(21)8-11(17(24)15(14)20(28)29-9)18(25)22-13(19(26)27)7-10-5-3-2-4-6-10/h2-6,8-9,13,16,23-24H,7H2,1H3,(H,22,25)(H,26,27)/t9-,13+,16+/m1/s1 |

InChI-Schlüssel |

BCZIFDALJWPHTK-YYFNMXAFSA-N |

SMILES |

CC1C(C2=C(C=C(C(=C2C(=O)O1)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)Cl)O |

Isomerische SMILES |

C[C@@H]1[C@@H](C2=C(C=C(C(=C2C(=O)O1)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)Cl)O |

Kanonische SMILES |

CC1C(C2=C(C=C(C(=C2C(=O)O1)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)Cl)O |

Synonyme |

4-hydroxyochratoxin A 4-hydroxyochratoxin A, (3R-trans)-isome |

Herkunft des Produkts |

United States |

Precursor Mycotoxin Biosynthesis and Its Relevance to 4 Hydroxyochratoxin a Formation

Fungal Species and Strains Associated with Ochratoxin A Production

Ochratoxin A is primarily produced by certain species within the genera Aspergillus and Penicillium. mdpi.commdpi.comnih.gov The distribution of these fungal species is influenced by climatic conditions, with Aspergillus species being more prevalent in warmer, tropical, and subtropical regions, while Penicillium species are more common in temperate and colder climates. mdpi.comresearchgate.net

Among the Aspergillus species, the most significant OTA producers belong to the sections Circumdati and Nigri. mdpi.com Key species include:

Aspergillus ochraceus : Initially considered the main OTA producer, it is frequently found in warmer regions. mdpi.comnih.gov

Aspergillus carbonarius : A major producer of OTA, particularly in grapes, coffee, and dried vine fruits. nih.govbohrium.com Its black spores provide resistance to sunlight, allowing it to thrive at high temperatures. bohrium.com

Aspergillus westerdijkiae : Phylogenetically similar to A. ochraceus, it is a potent OTA producer found in tropical regions. nih.govmdpi.com

Aspergillus niger : While some strains are used in biotechnology, others are capable of producing OTA, albeit generally in smaller amounts than A. carbonarius. mdpi.combohrium.com

Other Aspergillus species : Several other species have been identified as OTA producers, including A. steynii, A. sclerotiorum, A. alliaceus, A. cretensis, A. flocculosus, A. pseudoelegans, and A. roseoglobulosus. nih.govresearchgate.net

The primary OTA-producing species within the Penicillium genus are:

Penicillium verrucosum : This species is the main source of OTA in cereals and other stored crops in temperate climates. nih.govnih.gov

Penicillium nordicum : Commonly found on meat products like salami and ham, it is a significant OTA producer in these commodities. nih.gov

Other Penicillium species : Research has also identified other Penicillium species, such as P. chrysogenum, P. glycyrrhizacola, and P. polonicum, as capable of producing OTA in specific environments like licorice. nih.gov

The following table summarizes some of the key fungal species associated with OTA production and their common substrates.

| Fungal Species | Common Substrates |

| Aspergillus carbonarius | Grapes, Dried Vine Fruits, Coffee, Cocoa |

| Aspergillus ochraceus | Cereals, Coffee Beans |

| Aspergillus westerdijkiae | Coffee, Cereals |

| Aspergillus niger | Grapes, Coffee, Dried Vine Fruits |

| Penicillium verrucosum | Cereals |

| Penicillium nordicum | Meat Products (Salami, Ham) |

Genetic and Enzymatic Components of Ochratoxin A Biosynthesis

The biosynthesis of ochratoxin A is a complex process involving a series of enzymatic reactions orchestrated by a cluster of genes. mdpi.comnih.gov This biosynthetic pathway has been elucidated through genomic and molecular studies, revealing a consensus pathway in OTA-producing fungi. mdpi.com The core of this pathway is a gene cluster containing genes that encode the key enzymes responsible for constructing the OTA molecule. mdpi.comnih.gov

The primary enzymatic components and their corresponding genes are:

Polyketide Synthase (PKS) : This enzyme, encoded by the otaA (or pks) gene, is responsible for the initial step of OTA biosynthesis. mdpi.commdpi.comresearchgate.net It catalyzes the formation of the dihydroisocoumarin moiety, a pentaketide (B10854585) skeleton, from acetate (B1210297) and malonate units. mdpi.comnih.gov The disruption of the pks gene has been shown to abolish OTA production. nih.govmdpi.com

Non-Ribosomal Peptide Synthetase (NRPS) : Encoded by the otaB (or nrps) gene, this enzyme is crucial for linking the dihydroisocoumarin ring to L-phenylalanine via an amide bond. mdpi.combohrium.comresearchgate.net Inactivation of the nrps gene in Aspergillus carbonarius eliminated OTA production, demonstrating its essential role in the pathway. researchgate.net

Cytochrome P450 Monooxygenase : This enzyme, encoded by the otaC gene, is involved in the oxidation of the polyketide intermediate. mdpi.comfrontiersin.org

Halogenase : The otaD gene encodes a halogenase (or chloroperoxidase) that is responsible for the chlorination step, which adds a chlorine atom to the isocoumarin (B1212949) ring, converting ochratoxin B (OTB) to ochratoxin A (OTA). mdpi.comfrontiersin.org This is considered the final step in the biosynthetic pathway. frontiersin.org

Putative Cyclase : A gene designated otaY has been identified, located between the pks and nrps genes. nih.gov It is believed to encode a cyclase with a SnoaL domain, suggesting its involvement in the cyclization of the polyketide during the early stages of biosynthesis. nih.gov

In addition to these core biosynthetic genes, the cluster also contains regulatory genes that control the expression of the pathway. mdpi.com These include otaR1, which encodes a bZIP transcription factor, and otaR2, encoding a GAL4-like DNA-binding protein. mdpi.comnih.gov Another gene, otaE, encodes a flavin adenine (B156593) dinucleotide (FAD)-dependent oxidoreductase, which, while not essential, appears to play a role in optimizing OTA production. mdpi.com

The following table provides a summary of the key genes and enzymes involved in OTA biosynthesis.

| Gene | Enzyme | Function in OTA Biosynthesis |

| otaA (pks) | Polyketide Synthase | Synthesizes the dihydroisocoumarin polyketide backbone. mdpi.commdpi.comresearchgate.net |

| otaB (nrps) | Non-Ribosomal Peptide Synthetase | Links the dihydroisocoumarin moiety to L-phenylalanine. mdpi.combohrium.comresearchgate.net |

| otaC | Cytochrome P450 Monooxygenase | Oxidizes the polyketide intermediate. mdpi.comfrontiersin.org |

| otaD | Halogenase/Chloroperoxidase | Catalyzes the final chlorination step to form OTA from OTB. mdpi.comfrontiersin.org |

| otaY | Putative Cyclase | Believed to be involved in the cyclization of the polyketide. nih.gov |

| otaR1 | bZIP Transcription Factor | Regulates the expression of OTA biosynthetic genes. mdpi.comnih.gov |

| otaR2 | GAL4-like DNA-binding Protein | A regulator of OTA biosynthesis. mdpi.comnih.gov |

| otaE | FAD-dependent Oxidoreductase | Plays a non-essential role in OTA biosynthesis. mdpi.com |

Molecular and Environmental Regulation of Ochratoxin A Production

The production of ochratoxin A is a tightly regulated process influenced by both molecular and environmental factors. bohrium.comunivie.ac.at These regulatory mechanisms determine the extent of OTA contamination in various commodities.

Molecular Regulation:

At the molecular level, the biosynthesis of OTA is controlled by a network of regulatory genes. A key regulatory system is the "Velvet complex," which consists of the proteins LaeA, VeA, and VelB. nih.govmdpi.com This complex is known to coordinate fungal development with secondary metabolism in response to light. nih.govmdpi.com

LaeA : This global regulator has been shown to positively regulate OTA production. mdpi.com Deletion of the laeA gene in Aspergillus ochraceus and Aspergillus carbonarius leads to a significant reduction in OTA synthesis. nih.govmdpi.comnih.gov

VeA : Similar to LaeA, VeA is a positive regulator of OTA biosynthesis. nih.govnih.gov The absence of the veA gene also results in a drastic decrease in OTA production. nih.gov

Light : Light is a significant environmental cue that influences the Velvet complex. In many OTA-producing fungi, OTA production is higher in the dark than in the light. nih.gov The Velvet complex, particularly VeA, is involved in sensing and responding to light signals to modulate OTA biosynthesis. frontiersin.orgamazonaws.com

Other transcription factors, such as those encoded by otaR1 and otaR2 within the OTA gene cluster, also play a direct role in regulating the expression of the biosynthetic genes. mdpi.com

Environmental Regulation:

Environmental conditions have a profound impact on fungal growth and OTA production. Key factors include:

Temperature : The optimal temperature for OTA production varies among different fungal species. For instance, Aspergillus ochraceus has an optimal range of 25–30°C, while some Aspergillus carbonarius strains produce optimal OTA at 15-20°C or 30°C depending on the strain and conditions. mdpi.comnih.govmdpi.com Penicillium species generally favor cooler temperatures for OTA production. frontiersin.org

Water Activity (aw) : Water activity is a critical factor for fungal growth and mycotoxin synthesis. mdpi.comnih.gov High levels of aw (around 0.95 to 0.98) generally favor OTA production by Aspergillus species. mdpi.comresearchgate.netnih.gov

pH : The pH of the substrate can significantly influence OTA production. Many Aspergillus species, such as A. carbonarius and A. niger, tend to produce higher amounts of OTA in acidic environments, with optimal pH values often ranging from 3.0 to 6.5. nih.govresearchgate.netnih.gov

Nutrient Sources : The availability and type of carbon and nitrogen sources in the substrate can affect OTA biosynthesis. mdpi.comnih.gov

Gas Composition : The composition of the surrounding atmosphere, including levels of carbon dioxide, can also influence fungal growth and OTA production. mdpi.com

The following table summarizes the influence of key environmental factors on OTA production.

| Environmental Factor | Influence on OTA Production |

| Temperature | Optimal range varies by species; Aspergillus spp. generally favor warmer temperatures (15-35°C), while Penicillium spp. prefer cooler conditions. mdpi.comnih.govmdpi.comfrontiersin.org |

| Water Activity (aw) | High water activity (0.95-0.98) generally promotes OTA production in Aspergillus species. mdpi.comresearchgate.netnih.gov |

| pH | Acidic conditions (pH 3.0-6.5) often enhance OTA production by Aspergillus species. nih.govresearchgate.netnih.gov |

| Light | Production is often higher in the dark, regulated by the Velvet complex. nih.gov |

Enzymatic Formation and Metabolic Fate of 4 Hydroxyochratoxin a

Cytochrome P450-Mediated Hydroxylation of Ochratoxin A

The hydroxylation of OTA to 4-OH-OTA is a phase I metabolic reaction catalyzed by the versatile CYP enzyme system. This enzymatic conversion introduces a hydroxyl group at the C-4 position of the dihydroisocoumarin moiety of OTA, increasing its polarity and facilitating its excretion. The involvement of cytochrome P450 in this process has been unequivocally demonstrated through studies showing that the reaction is dependent on the presence of NADPH and is inhibited by classical CYP inhibitors such as carbon monoxide and metyrapone. researchgate.netresearchgate.netnih.gov

Multiple isoforms of the cytochrome P450 family have been identified as catalysts in the hydroxylation of OTA, with notable differences observed across species. In rats, the isoforms CYP1A1/1A2, CYP2B1, and CYP3A1/3A2 have been implicated in the formation of (4R)-4-OH-OTA. oup.com In humans, the biotransformation of OTA is primarily mediated by CYP2C9 and CYP3A4. mdpi.com Studies utilizing human liver microsomes and cDNA-expressed human CYPs have shown that while several isoforms can metabolize OTA, CYP3A4, CYP1A2, and CYP2C9 exhibit activity, albeit at very low rates. nih.gov The expression of these CYP isoforms can be induced by OTA itself in primary cultures of human hepatocytes, suggesting a potential for auto-induction of its own metabolism. researchgate.net Specifically, OTA has been shown to upregulate the mRNA expression of CYP3A4, CYP2B6, CYP3A5, CYP2C9, CYP1A1, and CYP1A2. researchgate.net

A key feature of OTA hydroxylation is its stereoselectivity, resulting in the formation of two epimers: (4R)-4-Hydroxyochratoxin A and (4S)-4-Hydroxyochratoxin A. The ratio of these epimers is highly dependent on the species and the specific CYP isoforms involved. In rodents, such as rats and mice, the formation of the (4R) epimer is predominant. nih.govsemanticscholar.org Conversely, in pigs, the (4S) isomer is the major metabolite. nih.govsemanticscholar.org Rabbit liver microsomes have been shown to produce both (4R)- and (4S)-4-OH-OTA, in addition to 10-hydroxyochratoxin A. researchgate.netnih.gov The kinetic parameters for the formation of these epimers also differ, with studies on rat liver microsomes indicating different Km and Vmax values for the production of the (4R) and (4S) forms. nih.gov

Comparative Biotransformation of Ochratoxin A Across Diverse Species and In Vitro Systems

The metabolic profile of OTA, particularly its conversion to 4-OH-OTA, exhibits significant variability depending on the biological system under investigation. These differences are evident in studies comparing hepatic and renal tissues, as well as in vitro models such as microsomes and primary cell cultures.

Liver microsomes are the primary in vitro system used to study the CYP-mediated metabolism of OTA. Studies with liver microsomes from various species, including humans, rats, pigs, and rabbits, have consistently demonstrated the formation of 4-OH-OTA. researchgate.netnih.govnih.gov In contrast, the metabolic activity in kidney microsomes appears to be significantly lower. Research has shown that while liver microsomes from rats and mice produce both (4R)- and (4S)-4-OH-OTA, oxidation of OTA was not observed in kidney microsomes from the same species. nih.gov This suggests that the liver is the principal site for the hydroxylation of OTA.

The table below summarizes the kinetic parameters for the formation of (4R)- and (4S)-4-Hydroxyochratoxin A in liver microsomes from different species.

| Species | Epimer | Km (μM) | Vmax (nmol/mg protein/h) |

| Rat | (4R)-4-OH-OTA | 60.2 | 0.048 |

| (4S)-4-OH-OTA | 175.5 | 0.012 | |

| Pig | (4R)-4-OH-OTA | 116.0 | 0.035 |

| (4S)-4-OH-OTA | 119.0 | 0.038 | |

| Human | (4R)-4-OH-OTA | 114.0 | 0.021 |

| (4S)-4-OH-OTA | 150.0 | 0.009 |

Data compiled from scientific literature.

Primary cell cultures provide a more physiologically relevant model for studying xenobiotic metabolism compared to subcellular fractions like microsomes. Primary cultures of rat hepatocytes have been shown to metabolize OTA to (4R)-4-OH-OTA as the major product, with only small amounts of the (4S) epimer detected after prolonged incubation. nih.gov This aligns with in vivo findings in rats. Furthermore, studies with human bronchial epithelial cells have also demonstrated the capacity to form 4-hydroxy metabolites of OTA, highlighting that extrahepatic tissues can contribute to the biotransformation of this mycotoxin. nih.gov

Influence of Enzyme Inducers and Inhibitors on 4-Hydroxyochratoxin A Formation Rates

The rate of 4-OH-OTA formation can be significantly altered by exposure to various chemical compounds that either induce or inhibit the activity of cytochrome P450 enzymes. Pretreatment of rats with known CYP inducers such as phenobarbital (B1680315), dexamethasone, and 3-methylcholanthrene (B14862) leads to a significant increase in the rate of 4-OH-OTA formation in liver microsomes. oup.comnih.govnih.gov Phenobarbital, for instance, has been shown to increase the Vmax for hydroxyochratoxin A formation. nih.gov These inducers can selectively enhance the production of specific epimers. For example, phenobarbital, dexamethasone, 3-methylcholanthrene, and isosafrole greatly induce the formation of (4R)-4-OH-OTA, while isoniazid (B1672263) pretreatment primarily induces the formation of the (4S) epimer. oup.comnih.gov

Conversely, CYP inhibitors can reduce the metabolic conversion of OTA. Metyrapone and α-naphthoflavone have been shown to inhibit the formation of 4-OH-OTA. oup.com For instance, in liver microsomes from dexamethasone-pretreated rats, the formation of 4-OH-OTA was inhibited by approximately 70% by troleandomycin, a mechanism-based inhibitor of CYP3A1/2. oup.com

The table below illustrates the effect of various inducers on the formation of (4R)- and (4S)-4-Hydroxyochratoxin A in rat liver microsomes.

| Inducer | (4R)-4-OH-OTA Formation | (4S)-4-OH-OTA Formation |

| Phenobarbital | Greatly Induced | Induced |

| Dexamethasone | Greatly Induced | Induced |

| 3-Methylcholanthrene | Greatly Induced | Induced |

| Isosafrole | Greatly Induced | Induced |

| Clofibrate | - | Induced |

| Isoniazid | - | Primarily Induced |

Data based on qualitative descriptions from scientific literature.

Integration of this compound Formation within Global Ochratoxin A Metabolism

The biotransformation of Ochratoxin A (OTA) is a complex process involving multiple enzymatic pathways that generally lead to the formation of metabolites with reduced toxicity. nih.gov The hydroxylation of OTA to produce this compound (4-OH-OTA) represents a significant Phase I metabolic route. nih.gov This reaction is primarily catalyzed by the Cytochrome P450 (CYP450) enzyme system located in the liver microsomes of various species, including humans, rats, rabbits, and pigs. researchgate.netoup.comnih.gov The process is dependent on NADPH and results in the formation of two stereoisomers, (4R)- and (4S)-4-hydroxyochratoxin A. researchgate.netoup.comnih.gov

Interplay with Hydrolytic, Dechlorination, and Conjugation Pathways

The formation of 4-OH-OTA does not occur in isolation but rather in concert with other significant metabolic transformations of Ochratoxin A. These pathways collectively determine the toxicokinetics and ultimate detoxification or bioactivation of the parent mycotoxin.

Hydrolytic Pathway: A major route for OTA metabolism is the hydrolysis of the amide bond that links the L-phenylalanine moiety to the dihydroisocoumarin core. nih.gov This reaction, carried out by gut microflora and proteolytic enzymes, yields Ochratoxin α (OTα) and L-phenylalanine. nih.gov OTα is considered a detoxification product as it exhibits significantly lower toxicity than OTA. This hydrolytic cleavage represents a crucial detoxification pathway that competes with the systemic absorption of OTA and its subsequent metabolism via hydroxylation in the liver to form 4-OH-OTA.

Dechlorination Pathway: Dechlorination is another metabolic route for OTA. One proposed mechanism involves the CYP450-catalyzed oxidative dechlorination, which results in the formation of a reactive OTA-quinone (OTQ). nih.gov This intermediate is electrophilic and can be bioactivated. However, it can also be detoxified through reduction to OTA-hydroquinone (OTHQ) or by conjugation with glutathione (B108866) (GSH). nih.gov An alternative dechlorination pathway can lead to the formation of Ochratoxin B (OTB), a less genotoxic analogue of OTA. nih.gov The hydroxylation pathway leading to 4-OH-OTA is an alternative oxidative route that generally results in a less toxic product compared to the parent compound, thereby competing with the potentially hazardous bioactivation pathway of dechlorination. nih.gov

Conjugation Pathways: Phase II conjugation reactions are essential for increasing the water solubility of OTA and its metabolites, facilitating their excretion. Following Phase I reactions like the formation of 4-OH-OTA, these molecules can undergo conjugation with various endogenous substances. nih.gov Known conjugation reactions for OTA include the formation of glucuronide, sulfate, hexose/pentose, and glutathione conjugates. nih.gov For instance, the reactive OTQ formed via the dechlorination pathway can be detoxified by conjugation with GSH. nih.gov The formation of 4-OH-OTA provides an additional substrate for these Phase II enzymes, integrating it into the broader detoxification and elimination cascade for Ochratoxin A.

The table below summarizes the primary metabolic pathways of Ochratoxin A, highlighting the position of 4-OH-OTA formation.

| Pathway | Key Enzymes/Agents | Primary Product(s) | Significance |

| Hydroxylation | Cytochrome P450 (CYP450) system | (4R)- and (4S)-4-Hydroxyochratoxin A | Detoxification (Phase I) |

| Hydrolysis | Gut microflora, proteolytic enzymes | Ochratoxin α (OTα) | Detoxification |

| Dechlorination | Cytochrome P450 (CYP450) system | Ochratoxin B (OTB), OTA-quinone (OTQ) | Detoxification (OTB) or Bioactivation (OTQ) |

| Conjugation | Various transferases | Glucuronide, sulfate, GSH conjugates | Detoxification & Excretion (Phase II) |

Research into the induction of specific CYP450 enzymes has provided further insight into the formation of 4-OH-OTA isomers. Studies using different inducers in rat liver microsomes have shown varied effects on the production of (4R)- and (4S)-4-OH-OTA, suggesting the involvement of multiple CYP450 isoforms. nih.gov

| CYP450 Inducer | Effect on (4R)-4-OH-OTA Formation | Effect on (4S)-4-OH-OTA Formation | Implicated CYP450 Family |

| 3-methylcholanthrene (3MC) | Significant Increase | Smaller Increase | CYP1A |

| Isosafrole (ISF) | Significant Increase | Smaller Increase | CYP1A |

| Phenobarbital (PB) | Significant Increase | Smaller Increase | CYP2B |

| Dexamethasone (DXM) | Significant Increase | Smaller Increase | CYP3A |

| Clofibrate (CLF) | Significant Increase | Smaller Increase | CYP4A |

| Isoniazid (INH) | Minor Effect | Increased Formation | CYP2E |

Advanced Analytical Methodologies for 4 Hydroxyochratoxin a Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are central to the analysis of 4-Hydroxyochratoxin A, enabling its separation from the parent toxin, other metabolites, and matrix interferences. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are the most commonly employed techniques, often coupled with highly sensitive detectors.

High-performance liquid chromatography with fluorescence detection (HPLC-FLD) is a widely used and highly sensitive method for the quantification of ochratoxins. nih.govmdpi.comyoutube.com this compound exhibits native fluorescence, similar to its parent compound, Ochratoxin A. This intrinsic property allows for its detection with high sensitivity and selectivity without the need for derivatization.

Research has shown that this compound shares identical fluorescence spectra with Ochratoxin A, with an excitation maximum around 236 nm and an emission maximum at approximately 436 nm. researchgate.net This spectral characteristic is fundamental for the development of selective HPLC-FLD methods. The chromatographic separation is typically achieved on a C18 reversed-phase column. nih.gov A common mobile phase composition involves a mixture of acetonitrile, water, and acetic acid, which allows for the efficient separation of this compound from OTA and other potential metabolites. nih.gov

| Parameter | Typical Value/Condition |

| Chromatographic Column | C18 Reversed-Phase |

| Mobile Phase | Acetonitrile:Water:Acetic Acid |

| Excitation Wavelength (λex) | ~236 - 333 nm |

| Emission Wavelength (λem) | ~436 - 461 nm |

The high sensitivity of fluorescence detection makes this technique particularly suitable for trace-level analysis in biological samples. nih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of mycotoxins and their metabolites due to its exceptional selectivity and sensitivity. mdpi.commdpi.com This technique is particularly valuable for the unambiguous identification and quantification of this compound in complex matrices. researchgate.net

In LC-MS/MS analysis, this compound is typically detected in negative ionization mode. The deprotonated molecule [M-H]⁻ is observed at a mass-to-charge ratio (m/z) of 418. researchgate.net Collision-induced dissociation of this precursor ion generates specific product ions that are used for quantification and confirmation. A characteristic fragmentation is the loss of carbon dioxide (CO2), resulting in a product ion at m/z 374. researchgate.net Further fragmentation can lead to the formation of an ion at m/z 272, which corresponds to the hydroxylated isocoumarin (B1212949) moiety. researchgate.net

Ultra-high-performance liquid chromatography (UPLC) coupled with quadrupole time-of-flight mass spectrometry (Q/TOF-MS) offers high-resolution mass analysis, enabling the accurate determination of the elemental composition of the analyte and its metabolites. This is particularly useful in metabolic studies for the identification of unknown metabolites. UPLC systems allow for faster analysis times and improved chromatographic resolution compared to conventional HPLC. nih.govtechnologynetworks.com

| Parameter | Typical Value/Condition |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Precursor Ion [M-H]⁻ | m/z 418 |

| Product Ions | m/z 374 (loss of CO₂), m/z 272 |

| Chromatographic Column | C18 Reversed-Phase |

Strategic Sample Preparation and Extraction for Metabolite Analysis

The analysis of this compound in biological matrices such as urine, plasma, and tissues requires meticulous sample preparation to remove interferences and concentrate the analyte. nih.govnih.gov The choice of extraction method depends on the complexity of the sample matrix and the analytical technique employed.

Commonly used techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.gov For LLE, organic solvents like ethyl acetate (B1210297) or chloroform, often under acidic conditions, are used to extract the more polar this compound from the aqueous biological sample. SPE offers a more selective cleanup, with C18 or polymeric sorbents being frequently used to retain the analyte, which is then eluted with a suitable organic solvent.

A widely adopted and efficient sample preparation method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach. technologynetworks.commdpi.com While primarily developed for pesticide residue analysis, it has been successfully adapted for mycotoxin analysis. The QuEChERS method involves an initial extraction with an organic solvent (e.g., acetonitrile), followed by a cleanup step using a combination of salts and sorbents to remove interfering matrix components. mdpi.com

Immunoaffinity chromatography (IAC) is a highly selective sample cleanup technique that utilizes antibodies specific to the target analyte. lcms.cz While IAC columns are widely available for Ochratoxin A, their applicability for this compound depends on the cross-reactivity of the antibodies with the metabolite.

| Extraction Technique | Principle | Common Solvents/Sorbents |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. | Ethyl acetate, Chloroform |

| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent and selective elution. | C18, Polymeric sorbents |

| QuEChERS | Acetonitrile extraction followed by dispersive SPE cleanup. | Acetonitrile, MgSO₄, PSA, C18 |

| Immunoaffinity Chromatography (IAC) | Specific antibody-antigen binding for selective cleanup. | OTA-specific antibodies |

Development and Application of Immunoassays with Specificity Considerations for this compound

Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), are valuable screening tools for mycotoxins due to their high throughput and ease of use. nih.govfrontiersin.org These assays are based on the specific binding of an antibody to the target analyte.

While numerous immunoassays have been developed for the detection of Ochratoxin A, the development of assays specifically targeting this compound is less common. nih.govresearchgate.net A critical aspect of using OTA-based immunoassays for the detection of its hydroxylated metabolite is the cross-reactivity of the antibodies. nih.govfrontiersin.org The specificity of the antibody determines its ability to distinguish between OTA and this compound.

Antibodies are typically generated by using an immunogen where OTA is coupled to a carrier protein. The site of conjugation on the OTA molecule influences the specificity of the resulting antibody. nih.gov If the hydroxylation at the 4-position is part of the epitope recognized by the antibody, the cross-reactivity with this compound may be low. Conversely, if the hydroxylation site is not a critical part of the binding site, the antibody may exhibit significant cross-reactivity, allowing for the detection of this compound with an OTA-based assay. It is essential to characterize the cross-reactivity of any immunoassay intended to be used for the analysis of this compound to ensure accurate interpretation of the results. frontiersin.org

Methodologies for Isomeric Differentiation and Characterization of this compound Epimers

This compound exists as two diastereomers, (4R)-4-hydroxyochratoxin A and (4S)-4-hydroxyochratoxin A. nih.gov These epimers may have different toxicological properties, making their separation and individual quantification important.

The separation of these diastereomers can be achieved using chiral chromatography. nih.govmdpi.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two epimers, leading to their separation. High-performance liquid chromatography with a chiral column is the most common approach for this purpose. nih.gov The choice of the chiral stationary phase and the mobile phase composition are critical for achieving baseline separation of the (4R) and (4S) epimers.

Once separated, the individual epimers can be quantified using the detection methods described previously, such as fluorescence or mass spectrometry. The characterization of the eluted epimers can be confirmed by comparing their retention times with those of certified reference standards, if available. The absolute configuration of the separated epimers can be determined using advanced techniques such as X-ray crystallography or by comparing their chromatographic behavior to that of standards with known stereochemistry.

Molecular and Cellular Research Perspectives on 4 Hydroxyochratoxin a

Biological Activity and Molecular Interactions of 4-Hydroxyochratoxin A

This compound, a major metabolite of Ochratoxin A (OTA), is formed through microsomal oxidation. nih.gov It exists as two stereoisomers, (4R)- and (4S)-4-hydroxyochratoxin A, with the ratio between the epimers varying depending on the animal species. nih.gov Research has demonstrated that this metabolite retains significant biological activity, comparable in some aspects to its parent compound, Ochratoxin A.

A primary mechanism of toxicity for Ochratoxin A is the inhibition of protein synthesis, and research indicates that its hydroxylated metabolite, this compound, shares this capability. Studies have shown that (4R)-4-Hydroxyochratoxin A is as effective as Ochratoxin A in its ability to inhibit protein synthesis. nih.gov This inhibition is a critical aspect of its cellular toxicity. The degree of protein synthesis inhibition by Ochratoxin A has been observed to vary across different organs, with studies on mice showing 68% inhibition in the kidney and 75% in the spleen five hours after injection. nih.gov Given the comparable inhibitory effect of its 4-hydroxy metabolite, similar organ-specific impacts can be inferred.

The immunomodulatory effects of this compound have been a subject of significant research. Studies in BALB/c mice have established that (4R)-4-hydroxyochratoxin A is an immunosuppressive agent nearly as potent as Ochratoxin A itself. nih.gov In these studies, the administration of (4R)-4-hydroxyochratoxin A led to a substantial reduction in the number of antibody-producing spleen lymphocytes. nih.gov

Specifically, research demonstrated a significant decrease in the production of both Immunoglobulin M (IgM) and Immunoglobulin G (IgG). nih.gov This highlights the compound's potent effect on the humoral immune response. The immunosuppressive activity of (4R)-4-Hydroxyochratoxin A is considered as effective as that of the parent mycotoxin, while another metabolite, ochratoxin α, shows no such effect. nih.gov

Table 1: Effect of (4R)-4-hydroxyochratoxin A on Immunoglobulin Production in Mice

| Compound | Reduction in IgM-producing cells | Reduction in IgG-producing cells |

| (4R)-4-hydroxyochratoxin A | 80% | 93% |

| Ochratoxin A (for comparison) | 90% | 92% |

Data sourced from studies on BALB/c mice. nih.gov

Ochratoxin A is known to bind to various cellular macromolecules, with a notable affinity for serum albumin in the plasma of different animal species. nih.gov This binding occurs at a relatively low affinity in both in vivo and in vitro conditions. nih.gov Saturation of these macromolecules can happen at low concentrations of Ochratoxin A in the serum. nih.gov While direct studies on the binding of this compound to macromolecules like serum albumin are less detailed in the available literature, its structural similarity to OTA suggests a potential for similar interactions.

Gene Expression Modulation in Response to Ochratoxin A and Its Metabolites

Exposure to Ochratoxin A leads to significant changes in gene expression in target organs like the kidney and liver. nih.gov In studies on rats, OTA administration resulted in a much higher number of differentially expressed genes in the kidney compared to the liver. nih.gov The predominant effect observed was the down-regulation of genes, particularly those involved in oxidative stress response pathways, metabolism, and transport. nih.gov

Conversely, genes implicated in cell survival and proliferation were found to be up-regulated after prolonged exposure. nih.gov Additionally, translation factors and annexin (B1180172) genes were up-regulated at various time points. nih.gov Although these studies focus on the parent compound, Ochratoxin A, the findings provide a foundational understanding of the molecular pathways likely affected by its biologically active metabolites, such as this compound. The modulation of these genetic pathways is linked to the toxic effects of the mycotoxin, including alterations in calcium homeostasis and cytoskeleton structure. nih.gov

Enzymological Studies and Reaction Kinetics of 4-Hydroxylation

The formation of this compound from Ochratoxin A is a metabolic process primarily occurring in the liver. This biotransformation is dependent on the cytochrome P450 enzyme system. nih.gov When Ochratoxin A is incubated with liver microsomes from various species, including rats, rabbits, pigs, and humans, both (4R)- and (4S)-4-hydroxyochratoxin A epimers are formed. nih.gov The involvement of a cytochrome P-450 in this hydroxylation reaction is supported by evidence showing that the process is inhibited by carbon monoxide and that the rate of formation increases after pretreating animals with phenobarbital (B1680315), a known inducer of P-450 enzymes. researchgate.net

Enzymological studies have been conducted to determine the kinetic parameters for the formation of this compound. Research using rat liver microsomes has established the apparent Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) for this hydroxylation reaction. researchgate.net These parameters provide crucial insights into the efficiency and capacity of the enzymatic conversion of Ochratoxin A to its hydroxylated metabolite.

Table 2: Kinetic Parameters for the Formation of this compound

| Parameter | Value | Unit |

| Apparent Km | 50 | µM |

| Apparent Vmax | 5.5 | nmol/mg of protein per h |

Data from studies using rat liver microsomes. researchgate.net

Elucidation of Enzymatic Reaction Mechanisms

The biotransformation of Ochratoxin A (OTA) to its hydroxylated metabolite, this compound (4-OH OTA), is a critical area of research in understanding the toxicology and detoxification pathways of this mycotoxin. The enzymatic reactions responsible for this conversion are primarily catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes, which are central to the metabolism of a wide range of xenobiotics.

The hydroxylation of OTA occurs at the fourth carbon atom of the phenylalanine moiety, leading to the formation of two stereoisomers: (4R)-4-hydroxyochratoxin A and (4S)-4-hydroxyochratoxin A. nih.govoup.com Of these, the 4R diastereomer is typically the major metabolite formed in vivo and in vitro across various species. nih.gov This metabolic conversion is predominantly observed in the liver, where CYP450 enzymes are highly expressed in the microsomes. researchgate.netnih.gov

The involvement of the CYP450 system in the formation of 4-OH OTA has been substantiated by several key findings. In vitro studies using rat liver microsomes have demonstrated that the reaction is dependent on the presence of NADPH and is inhibited by classical CYP450 inhibitors such as carbon monoxide and metyrapone. nih.govresearchgate.net Furthermore, pretreatment of animals with known CYP450 inducers, like phenobarbital, leads to an increased rate of 4-OH OTA formation. nih.govnih.gov

Key Cytochrome P450 Isoforms in this compound Formation

A number of specific CYP450 isoforms have been identified as catalysts in the hydroxylation of OTA. Research using liver microsomes from rats treated with different CYP450 inducers, as well as studies with recombinant human CYP450 enzymes, has helped to elucidate the roles of individual isoforms.

In rats, isoforms such as CYP1A1, CYP1A2, CYP2B1, and CYP3A1/3A2 have been implicated in the formation of (4R)-4-hydroxyochratoxin A. nih.gov The induction of these enzymes through pretreatment with agents like phenobarbital, dexamethasone, and 3-methylcholanthrene (B14862) has been shown to significantly increase the rate of 4R-OH OTA production. nih.gov

Studies with human liver microsomes and recombinant human CYP450 enzymes have also identified specific isoforms involved in OTA metabolism. Recombinant human CYP1A1 and CYP3A4 have been shown to form (4R)-4-hydroxyochratoxin A, albeit at low rates. umn.edu Other human isoforms like CYP1A2 and CYP2C9 have also demonstrated the ability to hydroxylate OTA. oup.com

The table below summarizes the key findings from various studies on the enzymatic formation of this compound.

| Enzyme Family | Specific Isoform(s) | Species | Key Findings |

| Cytochrome P450 | CYP1A1/1A2, CYP2B1, CYP3A1/3A2 | Rat | Involved in the formation of (4R)-4-hydroxyochratoxin A. nih.gov |

| Cytochrome P450 | CYP1A1, CYP3A4 | Human (recombinant) | Catalyze the formation of (4R)-4-hydroxyochratoxin A at low rates. umn.edu |

| Cytochrome P450 | CYP1A2, CYP2C9, CYP3A4 | Human (recombinant) | Demonstrated capacity for the formation of 4R- and 4S-hydroxyochratoxin A. oup.com |

| Cytochrome P450 | Not specified | Rabbit | Liver microsomes catalyze the formation of (4R)- and (4S)-4-hydroxyochratoxin A. researchgate.netnih.gov |

Emerging Research Frontiers and Future Directions for 4 Hydroxyochratoxin a Studies

Advancements in Mechanistic Elucidation of 4-Hydroxyochratoxin A Formation and Biotransformation

The biotransformation of Ochratoxin A into this compound is a critical detoxification pathway in various species. This metabolic conversion is primarily mediated by the cytochrome P-450 (CYP450) enzyme system in the liver. nih.govnih.gov When Ochratoxin A is incubated with liver microsomes from rats, rabbits, pigs, and humans, it results in the formation of two epimers: (4R)- and (4S)-4-hydroxyochratoxin A. nih.gov The specific ratio of these epimers varies depending on the animal species. nih.gov

In rat liver microsomes, the hydroxylation of OTA to 4-OH-OTA is a cytochrome P-450-dependent reaction. nih.govcapes.gov.br This is evidenced by the inhibition of its formation by carbon monoxide and metyrapone, and an increased rate of formation after pretreating the rats with phenobarbital (B1680315), a known inducer of CYP450 enzymes. nih.govresearchgate.net Similarly, studies using rabbit liver microsomes have shown that cytochrome P-450 catalyzes the formation of both (4R)- and (4S)-4-hydroxyochratoxin A, as well as 10-hydroxyochratoxin A. researchgate.net

Recent research has begun to identify the specific CYP450 isoforms involved. For instance, in rats, CYP450 II-a has been shown to be highly effective in the formation of (4R)-4-OH OTA, whereas type I-c is most efficient for producing the (4S)-4-OH OTA epimer. nih.gov While it is established that (4R)-4-OH OTA and (4S)-4-OH OTA are major metabolites generated in the livers of various species, including humans, further research is needed to fully delineate the specific human CYP450 enzymes responsible and to understand the genetic polymorphisms that may influence metabolic rates and individual susceptibility to OTA toxicity. nih.gov

Table 1: Key Research Findings on the Biotransformation of Ochratoxin A to this compound

| Species | System Studied | Key Enzyme System | Metabolites Formed | Modulators of Formation |

|---|---|---|---|---|

| Rat | Liver Microsomes | Cytochrome P-450 nih.govcapes.gov.br | This compound (major), two minor polar metabolites nih.govnih.gov | Inhibited by carbon monoxide and metyrapone; stimulated by phenobarbital nih.govresearchgate.net |

| Rabbit | Liver Microsomes | Cytochrome P-450 researchgate.net | (4R)-4-hydroxyochratoxin A, (4S)-4-hydroxyochratoxin A, 10-hydroxyochratoxin A researchgate.net | Inhibited by carbon monoxide and metyrapone; stimulated by phenobarbital researchgate.net |

Development of High-Throughput Analytical Techniques for Comprehensive Metabolite Profiling

The accurate detection and quantification of 4-OH-OTA and other related metabolites are essential for understanding the toxicokinetics of Ochratoxin A. Historically, analytical methods have relied on techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). nih.govresearchgate.net An early, sensitive HPLC-based method was developed for the determination of OTA and its 4R-4-hydroxy metabolite in human urine at levels as low as 10 ng/L, involving extraction, multiple purification steps, and a derivatization step for confirmation. researchgate.net

While effective, these traditional chromatographic methods can be time-consuming, limiting the number of samples that can be processed. fao.org The field of metabolomics is increasingly moving towards high-throughput analytical platforms that offer rapidity, simplicity, and high efficiency, enabling the screening of a large number of samples. fao.orgescholarship.org Modern analytical chemistry has seen the rise of techniques such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), which provides high sensitivity and specificity for mycotoxin analysis. omicsonline.org

Future advancements will likely focus on the application of high-resolution mass spectrometry (HRMS) for high-throughput metabolomics studies of OTA. fao.org These methods, combined with advanced data processing tools, can provide comprehensive metabolite profiles, potentially uncovering novel OTA metabolites beyond 4-OH-OTA. Furthermore, the development of array-based biosensors and nanoparticle-based biosensors offers the potential for rapid, multiplex detection of mycotoxins and their metabolites, which could be adapted for high-throughput screening purposes. omicsonline.org

Table 2: Comparison of Analytical Techniques for Mycotoxin Metabolite Analysis

| Technique | Throughput | Key Advantages | Key Limitations |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Low | Simple, low cost | Low resolution and sensitivity |

| High-Performance Liquid Chromatography (HPLC) researchgate.net | Medium | Good separation and quantification, well-established researchgate.netomicsonline.org | Slower analysis time, requires significant sample preparation researchgate.netnih.gov |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) omicsonline.org | High | High sensitivity and specificity, capable of multiplexing omicsonline.org | Higher equipment cost and complexity |

| High-Resolution Mass Spectrometry (HRMS) fao.org | High | Comprehensive metabolite profiling, identification of unknown compounds fao.org | Complex data analysis, high initial investment |

Interdisciplinary Approaches Integrating Fungal Biology, Metabolism, and Analytical Chemistry

A holistic understanding of this compound requires an integrated approach that connects the biology of the fungi producing the parent toxin, the metabolic processes in exposed organisms, and the analytical methods used for detection. Ochratoxin A is produced by several fungal species, primarily from the genera Aspergillus and Penicillium. mdpi.com The regulation of OTA biosynthesis in these fungi is complex and influenced by environmental signals. mdpi.com Research integrating fungal biology and genomics can help predict conditions leading to high levels of food and feed contamination, which is the starting point for animal and human exposure.

Once ingested, the metabolism of OTA is the domain of toxicology and biochemistry, focusing on enzymatic pathways like the CYP450 system. nih.gov The insights gained from metabolic studies are, in turn, dependent on the capabilities of analytical chemistry to identify and quantify the resulting metabolites. omicsonline.org An interdisciplinary approach allows researchers to connect the dots from fungal gene expression to metabolite profiles in human biofluids. This can help answer critical questions, such as whether specific fungal strains produce forms of OTA that are more readily converted to potentially more or less toxic metabolites like 4-OH-OTA. Combining these fields is essential for a comprehensive risk assessment of OTA that accounts for the entire chain of events from environmental contamination to metabolic fate within the host. mdpi.com

Unexplored Research Avenues on the Biological Significance of this compound

Key unexplored avenues for future research include:

Contribution to Carcinogenicity: The International Agency for Research on Cancer (IARC) classifies OTA as a possible human carcinogen (Group 2B). nih.govnih.gov It has been hypothesized that the ratio of 4-OH-OTA to OTA excreted in urine could be linked to the carcinogenic potential of the mycotoxin. researchgate.net Further research is needed to validate this hypothesis and to investigate whether 4-OH-OTA itself possesses any genotoxic or carcinogenic properties, or if it modulates the carcinogenicity of OTA.

Role in Organ-Specific Toxicity: OTA is a known nephrotoxin, causing kidney damage in animals and being linked to human nephropathies. nih.govnih.govmdpi.com The role of 4-OH-OTA in the development of kidney or liver damage is largely unknown. nih.gov Investigating the specific effects of this metabolite on renal and hepatic cells is a critical research gap.

Interaction with Cellular Processes: OTA is known to interfere with cellular energy production and induce oxidative stress. nih.govnih.gov It is important to determine if 4-OH-OTA shares these mechanisms of action or if it has unique interactions with cellular pathways.

Stereoisomer-Specific Activity: The biological activities of the (4R) and (4S) stereoisomers of 4-OH-OTA have not been compared in detail. Given that enzyme activity is often stereospecific, it is plausible that these two epimers have different biological effects and toxicological profiles. Elucidating these differences is a crucial step toward a more nuanced understanding of OTA metabolism and toxicity.

Q & A

Q. What analytical methods are recommended for detecting and quantifying 4-Hydroxyochratoxin A in biological samples?

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard for detecting this compound due to its sensitivity and specificity. Sample preparation often involves liquid-liquid extraction or solid-phase extraction to minimize matrix interference. For example, liver microsomal incubations require quenching with organic solvents (e.g., acetonitrile) to halt enzymatic activity before analysis . Internal standards, such as isotopically labeled analogs, are critical for accurate quantification in complex matrices like serum or tissue homogenates .

Q. What in vitro models are commonly used to study the metabolic formation of this compound?

Liver microsomes from mammalian species (e.g., rats, pigs, rabbits) are widely employed to study cytochrome P450 (CYP450)-mediated hydroxylation of ochratoxin A into this compound. Species-specific differences in CYP450 isoforms (e.g., CYP2C9 in humans) influence stereoselectivity, producing (4R)- and (4S)-diastereomers . Primary hepatocyte cultures or transfected cell lines (e.g., HEK293 expressing human CYP450s) are also used to model interspecies metabolic variations .

Q. What are the known cytotoxic effects of this compound on renal cells?

In vitro studies using renal proximal tubule cells (e.g., HK-2, LLC-PK1) demonstrate dose-dependent cytotoxicity via oxidative stress and mitochondrial dysfunction. Mechanistically, this compound inhibits ATP synthesis and induces lipid peroxidation at concentrations ≥10 µM, as shown in lactate dehydrogenase (LDH) leakage assays and reactive oxygen species (ROS) detection protocols .

Advanced Research Questions

Q. How do stereochemical variations in this compound influence its toxicokinetics and toxicodynamics?

The (4R)- and (4S)-diastereomers exhibit distinct binding affinities to serum proteins like albumin, altering their renal clearance rates. For instance, (4R)-4-Hydroxyochratoxin A shows higher affinity for organic anion transporters (OATs) in renal proximal tubules, leading to prolonged tissue retention compared to the (4S)-form. Stereochemical resolution via chiral chromatography and in vivo pharmacokinetic studies in rodents are essential for elucidating these differences .

Q. What contradictions exist in the literature regarding the immunomodulatory effects of this compound?

While some studies report immunosuppression in mice (e.g., reduced IgG production at 1 mg/kg body weight), others observe pro-inflammatory cytokine induction (e.g., IL-6, TNF-α) in macrophage cultures. These discrepancies may arise from variations in exposure duration, dose regimens, or model systems. Standardizing experimental protocols (e.g., using BALB/c mice vs. C57BL/6 strains) and incorporating multi-omics approaches (e.g., transcriptomics of splenocytes) could resolve these inconsistencies .

Q. What methodological challenges arise when studying this compound’s interactions with other mycotoxins?

Co-exposure studies with ochratoxin A and citrinin reveal synergistic nephrotoxicity but require rigorous dose-response analyses to differentiate additive vs. synergistic effects. Isobolographic analysis or benchmark dose (BMD) modeling are recommended for quantifying interactions. Additionally, matrix effects in multi-mycotoxin LC-MS/MS workflows necessitate careful optimization of mobile phases and collision energies .

Q. How can in silico models improve the prediction of this compound’s metabolic fate and toxicity?

Molecular docking simulations with CYP450 isoforms (e.g., CYP2C9) can predict hydroxylation sites and stereoselectivity. Quantitative structure-activity relationship (QSAR) models trained on toxicity datasets (e.g., IC50 values from renal cell assays) enable hazard prioritization. However, validation with in vitro data is critical to address limitations in predicting membrane permeability or transporter interactions .

Methodological Guidance

- Experimental Design : For metabolic studies, include negative controls (e.g., heat-inactivated microsomes) and positive controls (e.g., ketoconazole for CYP3A4 inhibition) to confirm enzymatic activity .

- Data Interpretation : Use Shapiro-Wilk tests to assess normality before applying parametric statistical analyses (e.g., ANOVA for dose-response curves). For non-linear kinetics (e.g., Michaelis-Menten parameters), employ GraphPad Prism or R-based packages like drc .

- Reproducibility : Adhere to the ARRIVE guidelines for in vivo studies, detailing animal husbandry, randomization, and blinding protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.